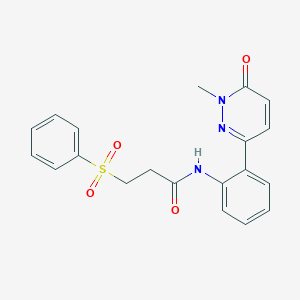

N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(phenylsulfonyl)propanamide

Description

N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(phenylsulfonyl)propanamide is a synthetic small molecule characterized by a pyridazinone core, a phenylsulfonyl group, and a propanamide linker. The propanamide bridge connects these moieties, enabling conformational flexibility critical for binding to biological targets.

Properties

IUPAC Name |

3-(benzenesulfonyl)-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4S/c1-23-20(25)12-11-18(22-23)16-9-5-6-10-17(16)21-19(24)13-14-28(26,27)15-7-3-2-4-8-15/h2-12H,13-14H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWRMONQIDLLYBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)CCS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(phenylsulfonyl)propanamide is a compound of interest due to its potential biological activities. This article consolidates findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in different assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 354.4 g/mol. The structure includes a pyridazinone moiety, which is known for its diverse biological properties.

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | C20H26N4O2 |

| Molecular Weight | 354.4 g/mol |

| IUPAC Name | This compound |

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyridazinones have shown efficacy against various fungal strains such as Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values for these compounds were comparable to established antifungal agents like fluconazole, indicating their potential as therapeutic agents in treating fungal infections .

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways crucial for microbial survival. Molecular docking studies have suggested that these compounds can interact with targets such as chitin deacetylase in fungi, potentially disrupting cell wall synthesis and leading to cell death .

Study 1: Antifungal Efficacy

A recent study evaluated the antifungal activity of related compounds against Candida albicans and Aspergillus flavus. The results indicated that certain derivatives exhibited MIC values as low as 16 µg/mL, outperforming fluconazole in some cases. This suggests that modifications in the chemical structure can enhance biological activity significantly .

Study 2: Safety Profile

In preclinical models, compounds similar to this compound demonstrated favorable safety profiles. For example, one study reported no adverse effects on cardiac function at effective doses, highlighting the potential for clinical applications without significant toxicity .

Comparison with Similar Compounds

Structural Analogues from Pharmacopeial Standards

Compounds m, n, and o (reported in Pharmacopeial Forum PF 43(1)) share a propanamide backbone but differ in substituents and stereochemistry (Table 1). These analogues incorporate tetrahydropyrimidinone or phenoxyacetamido groups, which contrast with the pyridazinone and phenylsulfonyl groups in the target compound.

Table 1: Structural Comparison with Pharmacopeial Standards

*Calculated using ChemDraw Professional v22.0.

Key Observations :

- The phenylsulfonyl group in the target compound likely increases metabolic stability compared to the hydrolytically labile phenoxyacetamido groups in m–o .

Comparison with Primaquine-NSAID Twin Derivatives

Compound 4e (N-(4-(6-methoxyquinolin-8-ylamino)pentyl)-2-(3-(hydroxy(phenyl)methyl)-phenyl)propanamide) shares a propanamide linkage but integrates a methoxyquinoline moiety (Table 2). This derivative was synthesized for dual antimalarial and anti-inflammatory activity, leveraging the quinoline scaffold’s parasiticidal properties .

Table 2: Functional Comparison with Primaquine-NSAID Twin Derivatives

| Compound ID | Core Structure | Key Functional Groups | Biological Activity | Solubility (LogP)* |

|---|---|---|---|---|

| Target | Pyridazinone + propanamide | Phenylsulfonyl, methyl-pyridazinone | Hypothesized enzyme inhibition | ~2.8 |

| 4e | Quinoline + propanamide | Methoxyquinoline, hydroxy(phenyl)methyl | Antimalarial/NSAID hybrid | ~3.5 |

*Estimated using SwissADME.

Key Observations :

- The target compound’s pyridazinone-phenylsulfonyl system may exhibit lower cytotoxicity than 4e, which contains a quinoline moiety associated with dose-dependent toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.